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Compound of Interest

Compound Name: TUG-499

Cat. No.: B11930145 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of TUG-499, a selective agonist

for the Free Fatty Acid Receptor 1 (FFAR1). It details the compound's biological target,

summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the

associated signaling pathways and experimental workflows.

Executive Summary
TUG-499 is a potent and selective agonist for the Free Fatty Acid Receptor 1 (FFAR1), a G

protein-coupled receptor also known as GPR40.[1][2] FFAR1 is a promising therapeutic target

for type 2 diabetes due to its role in enhancing glucose-stimulated insulin secretion from

pancreatic β-cells.[3][4] TUG-499 exhibits high selectivity for FFAR1 over other related

receptors, making it a valuable tool for studying the physiological and pathological roles of this

receptor.[1] This guide consolidates the available technical data on TUG-499 to support further

research and development efforts.

Quantitative Data
The following tables summarize the reported in vitro pharmacological and ADME (Absorption,

Distribution, Metabolism, and Excretion) properties of TUG-499.

Table 2.1: In Vitro Potency and Selectivity of TUG-499
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Parameter Species Value Notes

pEC50 Human 7.39

Potency measured in

a functional assay on

recombinant human

FFAR1 receptors.[1]

Selectivity - >100-fold

Selective over related

free fatty acid

receptors (FFA2,

FFA3) and the nuclear

receptor PPARγ.[1]

Table 2.2: In Vitro ADME Profile of TUG-499
Assay Result Notes

Chemical Stability High
Indicates good stability for

experimental use.[1]

CYP Enzyme Inhibition No inhibition
Tested against a selection of

cytochrome P450 enzymes.[1]

P-glycoprotein (P-gp) Inhibition No inhibition

Suggests low potential for P-

gp mediated drug-drug

interactions.[1]

Caco-2 Permeability Excellent
Indicates high potential for oral

absorption.[1]

FFAR1 Signaling Pathway
Activation of FFAR1 by TUG-499 initiates a signaling cascade primarily through the Gαq

subunit of the heterotrimeric G protein. This leads to the activation of Phospholipase C (PLC),

which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol

trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium

(Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). Activated

PKC can then phosphorylate downstream targets, including components of the MAPK/ERK

pathway, such as ERK1/2.
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Start

Seed FFAR1-expressing cells
in 96-well plates

Incubate for 24 hours
at 37°C, 5% CO2

Remove medium and add
dye loading buffer to cells

Prepare calcium-sensitive
dye loading buffer

Incubate for 1 hour
at 37°C, protected from light

Add TUG-499 dilutions
to the cell plate

Prepare serial dilutions
of TUG-499

Measure fluorescence intensity
using a plate reader

Analyze data and
calculate EC50

End
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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